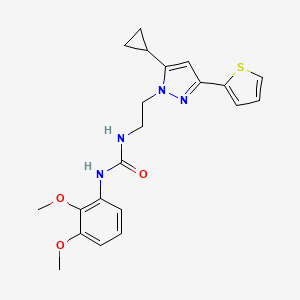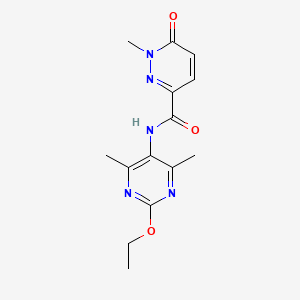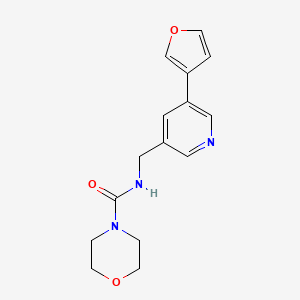
N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Pharmacological Activities and Therapeutic Potential:
- Pyridazino(4,5-b)indole-1-acetamide compounds, related to the given chemical, have been investigated for their activity across a spectrum of therapeutic areas. These areas include cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. An example compound, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, showcases the potential of this chemical class in drug development (Habernickel, 2002).
Antinociceptive Activity:
- A study synthesized derivatives of 6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and investigated their antinociceptive activity using the modified Koster's Test in mice. This research highlights the compound's relevance in exploring new analgesics, with certain derivatives showing higher potency than aspirin, illustrating the compound's potential in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Synthesis and Chemical Properties:
- The oxidative cyclisation of related acetamides to form pyrrolidin-2-ones was explored, providing insights into the synthesis of biologically active compounds containing the pyrrolidine ring. This research aids in the development of new synthetic methods for creating compounds with potential biological activities (Galeazzi, Mobbili, & Orena, 1996).
Metabolism and Toxicology Studies:
- Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological profiles of related compounds. This research is crucial for understanding the safety and environmental impact of chemicals structurally related to N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Antioxidant, Analgesic, and Anti-inflammatory Properties:
- The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and its evaluation for in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities showcase the potential pharmaceutical applications of compounds within this chemical class. Such research contributes to the discovery of new therapeutic agents with multiple beneficial effects (Nayak et al., 2014).
properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-25-16-4-3-11-21(12-16)15-8-6-14(7-9-15)20-17(23)13-22-18(24)5-2-10-19-22/h2,5-10,16H,3-4,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTSJITTYWOZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)


![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)



![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)

![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)